1H-Indene-6-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
145135-56-4 |
|---|---|
Molecular Formula |
C9H9NO2S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
3H-indene-5-sulfonamide |
InChI |
InChI=1S/C9H9NO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2,(H2,10,11,12) |
InChI Key |
VLOWWUOPVMIBFL-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C1C=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
C1C=CC2=C1C=C(C=C2)S(=O)(=O)N |
Synonyms |
1H-Indene-6-sulfonamide(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1h Indene 6 Sulfonamide and Derivatives
Strategies for Indene (B144670) Core Functionalization
The construction of the indene-6-sulfonamide scaffold relies on effective methods for introducing the key sulfonyl group onto the indene ring system. The primary approaches include direct sulfonation of indene or its derivatives and multi-step syntheses starting from precursors like aminoindanes, which allow for greater control over regioselectivity.
Direct Sulfonation Approaches for Indene Derivatives
Direct sulfonation of indene and its derivatives is a primary method for introducing the sulfonic acid or sulfonyl chloride group. This electrophilic aromatic substitution reaction typically utilizes strong sulfonating agents.
One common approach is the reaction of indene with chlorosulfonic acid. This method can directly yield the sulfonyl chloride, which is a key intermediate for the synthesis of sulfonamides. The reaction conditions, such as temperature and stoichiometry, must be carefully controlled to favor substitution at the desired position and to prevent over-sulfonation or other side reactions. For instance, reacting indene with chlorosulfonic acid at controlled low temperatures can produce 2,3-dihydro-1H-indene-5-sulfonyl chloride.
The sulfonation of poly(indene) with chlorosulfonic acid has also been reported, resulting in sulfonated poly(indene) (SPInd). scielo.brredalyc.org This process involves dissolving poly(indene) in a suitable solvent like dichloroethane, cooling the solution, and then adding chlorosulfonic acid dropwise. scielo.brredalyc.org The reaction is typically stirred for a couple of hours at a low temperature before being quenched with an alcohol like ethanol. scielo.brredalyc.org
Another direct sulfonation method involves using sulfuric acid. For example, indene can be sulfonated by reacting it with sulfuric acid at an elevated temperature (100–120 °C) to produce indenesulfonic acid with a reported yield of 71%. nuu.uzresearchgate.net The successful incorporation of the sulfo-group can be confirmed by spectroscopic methods such as IR spectroscopy, which shows the appearance of characteristic absorption bands for the sulfo-group and alterations in the aromatic ring's absorption pattern. nuu.uz
Table 1: Direct Sulfonation Approaches for Indene Derivatives
| Starting Material | Reagent | Product | Key Conditions | Yield | Reference |
| Indene | Chlorosulfonic Acid | 2,3-dihydro-1H-indene-5-sulfonyl chloride | Controlled low temperature | - | |
| Poly(indene) | Chlorosulfonic Acid | Sulfonated poly(indene) (SPInd) | Dichloroethane, -2 °C, 2h | - | scielo.brredalyc.org |
| Indene | Sulfuric Acid | Indenesulfonic acid | 100–120 °C, 4h | 71% | nuu.uzresearchgate.net |
Multi-step Synthesis from Precursors (e.g., Aminoindanes)
Multi-step synthetic routes, often starting from precursors like aminoindanes, offer a more controlled approach to the synthesis of indene sulfonamides. These methods allow for the introduction of various functional groups and can provide better regiochemical control.
A common strategy involves the sulfonation of a protected aminoindane derivative. For example, 2-acetamido-2,3-dihydro-1H-indene can be sulfonated using chlorosulfonic acid or sulfur trioxide complexes. The acetamido group acts as a directing group, favoring the introduction of the sulfonyl group at the 5-position of the indene ring. The resulting sulfonic acid intermediate is then converted to the sulfonyl chloride by treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This method has been reported to yield 2-acetamido-2,3-dihydro-1H-indene-5-sulfonyl chloride in 67% yield.
Another example involves the synthesis of 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (B3251675) from indan (B1671822) in a five-step process. researchgate.net This isocyanate can then be reacted with a suitable sulfonamide to form the final sulfonylurea product. researchgate.net The synthesis of the precursor amine, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, starts from 2,3-dihydro-1H-indene. researchgate.net
Regioselective Introduction of the Sulfonamide Moiety
Achieving regioselectivity in the introduction of the sulfonamide group is crucial for the synthesis of specific isomers like 1H-indene-6-sulfonamide. The use of directing groups, as mentioned in the multi-step synthesis from aminoindanes, is a key strategy. The acetamido group, for instance, directs sulfonation to the 5-position of the indene ring.
Another approach to achieve regioselectivity is through the use of metal catalysis. For example, FeCl3 has been used to catalyze the reaction of N-benzylic sulfonamides with internal alkynes to produce functionalized indene derivatives with high regioselectivity. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This method proceeds through the generation of a benzyl (B1604629) cation intermediate. organic-chemistry.orgthieme-connect.com The choice of catalyst and reaction conditions can significantly influence the regiochemical outcome.
Furthermore, the inherent reactivity of the indene ring can be exploited. The 5- and 6-positions are often favored for electrophilic substitution due to the electronic properties of the bicyclic system. Careful control of reaction conditions can help to favor one isomer over the other.
Synthesis of this compound Analogues
The development of synthetic methodologies extends to the creation of analogues of this compound. High-throughput and parallel synthesis techniques are particularly valuable for generating libraries of related compounds for screening and structure-activity relationship studies.
High-Throughput Synthesis Strategies
High-throughput synthesis strategies aim to rapidly produce a large number of compounds. These methods often rely on automated systems and the use of solid-phase or solution-phase combinatorial techniques. For example, high-throughput screening of fragments has been used to identify compounds that can be optimized into more potent molecules. researchgate.net
The development of novel synthetic routes that are amenable to automation is a key aspect of high-throughput synthesis. For instance, the synthesis of sulfonylureas, which are structurally related to sulfonamides, can be achieved by reacting sulfonamides with isocyanates. researchgate.net This reaction can be adapted for high-throughput synthesis by using a variety of sulfonamides and isocyanates to generate a library of sulfonylurea analogues.
Parallel Synthesis and Library Generation
Parallel synthesis is a powerful tool for generating libraries of compounds where multiple reactions are performed simultaneously in separate reaction vessels. uniroma1.it This approach allows for the systematic variation of different parts of the molecule.
For instance, a library of sulfonamides can be synthesized in parallel by reacting a common sulfonyl chloride intermediate with a diverse set of amines. nih.govekb.eg This approach has been used to generate a library of 31 sulfonamides for biological screening. nih.gov The use of solid-phase synthesis can further streamline the process by simplifying purification. mdpi.com In solid-phase synthesis, the starting material is attached to a solid support, and reagents are added in solution. After each reaction step, excess reagents and byproducts can be washed away, simplifying the purification of the final products. mdpi.com This methodology has been applied to the synthesis of libraries of 2H-benzopyran derivatives, which can include sulfonamide functionalities. mdpi.com
Table 2: Parallel Synthesis of a Sulfonamide Library
| Core Scaffold | Diversity Element 1 | Diversity Element 2 | Library Size | Synthesis Method | Reference |
| Sulfonyl Chloride | Various Amines | - | 31 | Solution-phase | nih.gov |
| 2H-Benzopyran | Alkylamino group at C6 | Functionalized aminomethyl at C2 | 2,000 | Solid-phase | mdpi.com |
Advanced Synthetic Approaches to Indene-Sulfonamide Hybrids
Advanced synthetic strategies have enabled the creation of complex molecular architectures that combine the indene scaffold with a sulfonamide moiety. These methods, particularly those employing metal catalysis, provide efficient routes to novel hybrid molecules with potential applications in various fields of chemical research.
Gold-Catalyzed Reactions for N-Indenyl Sulfonamides
A significant advancement in the synthesis of functionalized indenes is the use of gold catalysis. nih.gov Specifically, a novel skeletal rearrangement has been developed for the synthesis of N-indenyl sulfonamides from ynamide precursors. nih.govscispace.com This methodology involves a gold-catalyzed 1,1-carboalkoxylation of ynamides, which proceeds through a unique α-hemiaminal ether gold carbene intermediate. nih.gov
The reaction is initiated by the activation of the ynamide by a gold catalyst, leading to the formation of a highly electrophilic activated keteniminium ion. ulb.ac.be This intermediate undergoes a highly selective 1,2-N-migration, which involves the rare cleavage of the ynamide's C–N bond, ultimately affording the functionalized N-indenyl sulfonamide product. nih.gov Isotopic-labeling studies have confirmed this mechanistic pathway. nih.govscispace.com
The choice of catalyst has been shown to be crucial for the reaction's efficiency. While initial experiments with AuCl produced the desired N-indenyl sulfonamide, higher yields were achieved with a Au(III) complex. nih.gov Cationic gold(I)–phosphine (B1218219) complexes proved to be the most effective, leading to complete conversion of the starting material and high yields of the product. nih.gov It was observed that electron-poor phosphine ligands were more beneficial for both the reaction rate and yield compared to electron-rich phosphines. nih.gov
The scope of this reaction is broad, accommodating various substituents on the ynamide precursor. For instance, ynamides with sulfonylated aniline (B41778) groups and N-benzyl substitutions undergo efficient cycloisomerization to yield the corresponding N-indenyl sulfonamides. nih.gov
Table 1: Gold-Catalyzed Synthesis of N-Indenyl Sulfonamides
| Precursor (Ynamide) | Catalyst (5 mol%) | Time (h) | Product | Yield (%) |
| 1a | (p-CF₃C₆H₄)₃PAuNTf₂ | 0.5 | 2a | 95 |
| 1d | (p-CF₃C₆H₄)₃PAuNTf₂ | 0.5 | 2d | 72 |
| 1v | (p-CF₃C₆H₄)₃PAuNTf₂ | 4 | 2v | 88 |
| 1c | (p-CF₃C₆H₄)₃PAuNTf₂ | 1 | 2c | 92 |
Data sourced from research on gold-catalyzed synthesis of functionalized indenes. nih.govscispace.com
Design and Synthesis of Sulfonamide-Bridged Hybrids
The principle of creating hybrid molecules involves combining two or more distinct chemical scaffolds into a single molecular entity, often connected by a linker or "bridge." researchgate.net A sulfonamide group is a versatile and effective linker used in this molecular hybridization strategy. researchgate.netekb.eg This approach aims to create novel compounds with potentially enhanced or unique properties by integrating the structural features of the parent molecules. researchgate.net
While direct examples of sulfonamide-bridged indene hybrids are specific to proprietary research, the general design strategy can be understood from its application in other molecular contexts. For example, this approach has been used to design potent HIV-1 protease inhibitors by creating a piperazine (B1678402) sulfonamide core. nih.gov In this design, the sulfonamide moiety serves as a bridge that binds directly to key residues (Ile50A and Ile50B) of the enzyme, displacing a bridging water molecule and enhancing binding affinity. nih.gov
Another application of this concept is the development of Sulfonamide-Bridged Nucleic Acids (SuNA). acs.org In this context, a six-membered linkage containing a sulfonamide moiety is synthesized to bridge parts of a nucleoside, specifically creating a 2′-N,4′-C-(N-Methylamino)sulfonylmethylene-bridged thymidine. acs.org Oligonucleotides incorporating this SuNA structure have demonstrated high affinity for single-stranded RNA and excellent resistance to nuclease degradation. acs.org
Advanced Spectroscopic and Crystallographic Characterization of 1h Indene 6 Sulfonamide Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms within the 1H-Indene-6-sulfonamide molecule.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ), signal multiplicity (splitting patterns), and coupling constants (J). In this compound, the spectrum is a composite of signals from the indene (B144670) bicycle and the sulfonamide group.
The protons on the aromatic part of the indene ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific substitution pattern, with the sulfonamide group at position 6, will influence the exact chemical shifts and create a distinct splitting pattern for the protons at positions 4, 5, and 7.
The protons of the five-membered ring of the indene moiety exhibit characteristic signals. The aliphatic protons at the C1 position (CH₂) typically resonate further upfield, around δ 3.4 ppm. chemicalbook.com The olefinic protons at C2 and C3 will appear in the range of δ 6.5-7.0 ppm. chemicalbook.com The proton of the sulfonamide group (-SO₂NH₂) is expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but generally appears in the downfield region. For a simple benzenesulfonamide (B165840), the NH₂ protons appear around δ 7.37 ppm in DMSO-d₆. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Moiety Data is predicted based on values for 1H-Indene and Benzenesulfonamide.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Indene Aromatic (H4, H5, H7) | 7.0 - 8.0 | Multiplet |
| Indene Olefinic (H2, H3) | 6.5 - 7.0 | Multiplet |
| Indene Aliphatic (H1) | ~3.4 | Singlet/Triplet |
| Sulfonamide (NH₂) | Variable (e.g., ~7.4) | Broad Singlet |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. Aromatic carbons typically resonate in the δ 110-160 ppm range. rsc.org The quaternary carbons of the indene ring system to which the rings are fused (C3a, C7a) and the carbon bearing the sulfonamide group (C6) will have characteristic chemical shifts within this region. For instance, in various substituted indenes, the quaternary carbons C3a and C7a appear around δ 143-146 ppm. rsc.org
The olefinic carbons of the five-membered ring (C2, C3) will also be found in the downfield region, while the aliphatic C1 carbon will appear significantly upfield, typically around δ 39 ppm for a substituted indene. rsc.org The chemical shifts for the aromatic carbons of the benzenoid ring will be influenced by the electron-withdrawing nature of the sulfonamide substituent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on values for substituted indenes and benzenesulfonamides.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| Indene Aromatic (C4, C5, C7) | 120 - 130 |
| Indene Quaternary (C3a, C6, C7a) | 135 - 150 |
| Indene Olefinic (C2, C3) | 120 - 140 |
| Indene Aliphatic (C1) | ~39 |
While ¹H and ¹³C NMR provide primary structural data, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of all signals and for confirming the connectivity within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. It would reveal which protons are adjacent to each other, for example, confirming the connectivity between the olefinic protons H2 and H3 and the aliphatic H1 protons in the five-membered ring. It would also delineate the coupling network among the aromatic protons H4, H5, and H7 on the benzene (B151609) ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is bonded to, allowing for the definitive assignment of carbon resonances for all protonated carbons. slideshare.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for mapping the complete molecular framework by connecting fragments. For this compound, it would show correlations from the NH₂ protons to the C6 carbon, and from the indene protons (e.g., H5 and H7) to the C6 carbon, confirming the position of the sulfonamide group. It would also connect the two rings by showing correlations between protons on one ring and carbons on the other (e.g., H7 to C7a and C3a). slideshare.net
Together, these advanced techniques provide a comprehensive and unambiguous picture of the molecular structure, confirming the atomic connectivity and substitution pattern of this compound.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of a newly synthesized compound like this compound. Unlike low-resolution MS, HRMS can measure m/z values to a very high degree of accuracy (typically to four or five decimal places). acs.org This precision allows for the determination of the elemental composition of the molecule from its exact mass.
For this compound, the molecular formula is C₉H₉NO₂S. The theoretical monoisotopic mass can be calculated with high precision:
9 x Carbon (¹²C) = 9 x 12.00000 = 108.00000
9 x Hydrogen (¹H) = 9 x 1.00783 = 9.07047
1 x Nitrogen (¹⁴N) = 1 x 14.00307 = 14.00307
2 x Oxygen (¹⁶O) = 2 x 15.99491 = 31.98982
1 x Sulfur (³²S) = 1 x 31.97207 = 31.97207
Total Theoretical Mass: 195.03543 u
An experimental HRMS measurement yielding a mass extremely close to this calculated value (e.g., within 5 ppm) provides unambiguous confirmation of the molecular formula C₉H₉NO₂S, distinguishing it from any other isobaric compounds (molecules with the same nominal mass but different elemental formulas). acs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would show characteristic absorption bands corresponding to its key functional groups.
The sulfonamide group is readily identified by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. znaturforsch.com The N-H stretching of the primary sulfonamide (-NH₂) gives rise to two bands in the region of 3390–3323 cm⁻¹ (asymmetric) and 3279–3229 cm⁻¹ (symmetric). znaturforsch.com The S-N stretching vibration is observed in the 924–906 cm⁻¹ range. znaturforsch.com
The indene moiety also has distinct IR signatures. The aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz The stretching of the aromatic C=C bonds within the benzene ring results in absorptions in the 1600-1400 cm⁻¹ region. vscht.cz The aliphatic C-H stretching of the CH₂ group at the C1 position would be observed just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound Data compiled from typical values for indene and arylsulfonamide functional groups.
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Sulfonamide (N-H) | Asymmetric & Symmetric Stretch | 3390 - 3229 |
| Aromatic (C-H) | Stretch | 3100 - 3000 |
| Aliphatic (C-H) | Stretch | < 3000 |
| Aromatic (C=C) | Stretch | 1600 - 1400 |
| Sulfonamide (S=O) | Asymmetric Stretch | 1344 - 1317 |
| Sulfonamide (S=O) | Symmetric Stretch | 1187 - 1147 |
| Sulfonamide (S-N) | Stretch | 924 - 906 |
X-ray Diffraction and Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the precise molecular structure and packing of crystalline solids. An SCXRD analysis of this compound would yield fundamental crystallographic data, including the dimensions of the unit cell, the crystal system, and the space group. This information allows for the complete determination of the molecule's conformation, such as the torsion angles between the indene ring and the sulfonamide group, and the precise geometry of the sulfonamide headgroup nih.gov.
While specific crystallographic data for this compound is not available in the provided search results, a typical analysis would provide the parameters listed in the table below. Such data for related sulfonamide structures confirms the tetrahedral geometry around the sulfur atom and reveals that the sulfonamide group is often twisted out of the plane of the aromatic ring to which it is attached nih.gov. This technique is also invaluable for characterizing the structure of co-crystals or complexes, revealing how this compound interacts with other molecules at an atomic level nih.gov.
| Crystallographic Parameter | Description | Example Data Type |
|---|---|---|
| Crystal System | The crystal system (e.g., monoclinic, triclinic) describing the symmetry of the unit cell. | Monoclinic |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 5.93 Å, b = 10.97 Å, c = 14.80 Å |
| α, β, γ (°) | The angles between the unit cell axes. | α = 100.5°, β = 98.6°, γ = 103.8° |
| Volume (ų) | The volume of the unit cell. | 900.07 |
| Z | The number of molecules per unit cell. | 4 |
Note: The "Example Data Type" values are illustrative and based on data for other small organic molecules and sulfonamides to demonstrate the type of information obtained from a single-crystal X-ray diffraction study mdpi.com.
The solid-state structure and resulting physicochemical properties of sulfonamides are largely governed by intermolecular interactions nih.gov. The sulfonamide moiety, with its N-H donor and S=O acceptor sites, is highly proficient at forming strong hydrogen bonds. The most dominant intermolecular interaction in the crystal structures of primary sulfonamides is the hydrogen bond between the amino proton (N-H) and a sulfonyl oxygen (S=O) of a neighboring molecule nih.gov.
These N-H···O=S interactions are a primary driving force for crystal packing and frequently lead to the formation of well-defined supramolecular synthons, such as chains and dimers nih.govnih.gov. In many sulfonamide crystals, amino protons preferentially bond to sulfonyl oxygens, leading to robust, repeating patterns throughout the lattice nih.gov. The specific pattern of hydrogen bonding can vary between different sulfonamides and even between different polymorphic forms of the same compound nih.gov.
Structure Activity Relationship Sar Studies of 1h Indene 6 Sulfonamide Derivatives
Methodologies for SAR Elucidation
The SAR of 1H-indene-6-sulfonamide derivatives is typically investigated through a combination of experimental and computational methods.
The cornerstone of experimental SAR is the synthesis of a series of structurally related analogs followed by their biological evaluation. This process involves systematically modifying different parts of the lead compound, this compound, and assessing the impact of these changes on its activity.
Researchers have synthesized various sulfonamides derived from indanes and tested their inhibitory effects against human carbonic anhydrase isozymes, hCA I and hCA II. tandfonline.com For example, a series of novel sulfonamides incorporating substituted indolin-2-one moieties linked to a benzenesulfonamide (B165840) group were synthesized and evaluated for their inhibitory activity against hCA I, II, IV, and VII. nih.gov The results showed that these compounds inhibited the isoforms to varying degrees, with inhibition constants (Kᵢ) ranging from the low nanomolar to the micromolar range. nih.gov
Another common strategy is the "tail approach," where diverse chemical moieties are attached to the sulfonamide scaffold to explore interactions with the enzyme's active site. This has been applied in the synthesis of indolylchalcones incorporating a benzenesulfonamide-1,2,3-triazole framework, which were investigated for hCA inhibitory activity. nih.gov Several of these hybrids demonstrated potent, nanomolar-level inhibition, with some being significantly more potent than the standard drug Acetazolamide against the hCA I isoform. nih.gov
The general workflow involves:
Scaffold Selection: Starting with a core structure like indene (B144670) or a related bicyclic system.
Analog Design and Synthesis: Creating a library of compounds by introducing various substituents at different positions on the indene ring and the sulfonamide nitrogen.
Biological Screening: Testing the synthesized compounds in vitro against specific biological targets, such as different carbonic anhydrase isoforms. mdpi.com
Data Analysis: Correlating the structural modifications with the observed changes in biological activity (e.g., IC₅₀ or Kᵢ values) to establish SAR trends. For instance, studies on naphthalene-bearing sulfonamide derivatives revealed that aryl substituents on the sulfonamide group significantly affected the antiproliferative activity of the compounds. nih.gov
Table 1: Carbonic Anhydrase Inhibition Data for Selected Sulfonamide Derivatives
| Compound | Target Isoform | Inhibition Constant (Kᵢ) |
|---|---|---|
| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methane sulfonamide | hCA I | 46 µM tandfonline.com |
| N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | hCA II | 94 µM tandfonline.com |
| Indolylchalcone-benzenesulfonamide hybrid 6d | hCA I | 18.8 nM nih.gov |
| Indolylchalcone-benzenesulfonamide hybrid 6q | hCA I | 38.3 nM nih.gov |
| Indolylchalcone-benzenesulfonamide hybrid 6e | hCA I | 50.4 nM nih.gov |
Computational methods provide valuable insights into the interactions between inhibitors and their target enzymes at a molecular level, complementing experimental data. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics are employed to build predictive models and rationalize observed biological activities.
Molecular Docking studies are frequently used to predict the binding conformation of inhibitors within the enzyme's active site. For several series of sulfonamide-based carbonic anhydrase inhibitors, docking studies have successfully rationalized the inhibition results. nih.govmdpi.com These studies often show the sulfonamide group's zinc-binding function, where the sulfonamide nitrogen coordinates with the catalytic Zn²⁺ ion in the active site, and the rest of the molecule forms hydrogen bonds and van der Waals interactions with nearby amino acid residues. mdpi.commdpi.com
3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to derive correlations between the 3D properties of molecules and their biological activity. These models can help identify which steric and electrostatic fields are crucial for activity, guiding the design of new, more potent derivatives. researchgate.net Such computational techniques have been applied to various sulfonamide derivatives to understand the essential structural elements for potent inhibition of targets like the BRD4 protein. researchgate.net
Positional Isomerism and Substituent Effects on Activity
The position of substituents on both the indene ring and the sulfonamide nitrogen plays a critical role in determining the biological activity and selectivity of these compounds.
The substitution pattern on the aromatic portion of the indene ring can significantly modulate inhibitory potency. SAR studies have shown that the presence and position of electron-donating or electron-withdrawing groups influence how the inhibitor fits into and interacts with the target's active site.
For example, in a series of compounds where a 2,3-dihydro-1H-indene ring was fused to a pyrazole, the presence of 5,6-dimethoxy groups on the indene moiety was found to be favorable for inhibitory activity against the hCA II and hCA IX isoforms. nih.gov This suggests that substituents at these positions can form favorable interactions with the enzyme, enhancing binding affinity. The optimization of substituents at the C-5 and C-6 positions of an indole (B1671886) ring (structurally related to indene) was a key focus in developing potent hepatitis C inhibitors, highlighting the importance of substitution patterns on the bicyclic core. nih.gov
Modifications to the sulfonamide nitrogen (the "tail" region) are a primary strategy for tuning the potency and isoform selectivity of inhibitors. The R group in an -SO₂NHR moiety can extend into different regions of the enzyme's active site, allowing for the introduction of various functionalities to achieve desired interactions.
Primary sulfonamides (where R=H) are the classic zinc-binding group for carbonic anhydrase inhibitors. nih.gov However, creating secondary sulfonamides by adding substituents to the nitrogen can lead to compounds with different inhibition profiles. SAR investigations have focused on identifying the optimal combination of substituents on the sulfonamide group to limit oxidative metabolism and achieve favorable pharmacokinetic profiles. nih.gov Studies on indapamide-like benzenesulfonamides showed that different alkylated benzimidazole (B57391) moieties attached to the core structure resulted in varied binding affinities for different CA isozymes. nih.gov This demonstrates that the nature of the substituent on the sulfonamide portion is a key determinant of both potency and selectivity.
Table 2: Effect of Aryl Substituents on Antiproliferative Activity of Naphthalene Sulfonamide Derivatives
| Compound ID | Aryl Substituent on Sulfonamide | Activity against MCF-7 (IC₅₀) |
|---|---|---|
| 5a | 4-methoxybenzyl | Potent Activity nih.gov |
| 5b | Phenyl | > 30.0 µM (Low Activity) nih.gov |
| 5c | Naphthalen-1-yl | 0.51 µM (Most Potent) nih.gov |
| 5e | 4-methylbenzyl | Potent Activity nih.gov |
This table illustrates the principle that substituents on the sulfonamide moiety dramatically influence biological activity, as seen in a related sulfonamide series. nih.gov
Lead Optimization Strategies based on SAR:Without established SAR data for this compound derivatives, a discussion on lead optimization strategies based on these relationships cannot be accurately constructed.
Therefore, to adhere to the strict instructions of providing thorough, informative, and scientifically accurate content solely within the provided outline, this article cannot be generated at this time. Fulfilling the request would necessitate access to specific proprietary research data or the publication of new scientific studies on this compound.
Computational and Theoretical Chemistry Studies of 1h Indene 6 Sulfonamide Systems
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the electronic properties of 1H-Indene-6-sulfonamide. These methods, rooted in the principles of quantum mechanics, offer a detailed description of electron distribution and its influence on molecular structure and reactivity.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict various molecular properties. For sulfonamide derivatives, DFT calculations provide crucial information about their stability and reactivity. researchgate.net
Key parameters derived from DFT calculations help in understanding the chemical behavior of these compounds. Frontier molecular orbital analysis (HOMO-LUMO gap) is particularly important as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.
Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors such as chemical potential, electronegativity, and molecular hardness. These descriptors help in predicting how the molecule will interact with other chemical species. researchgate.netmdpi.com For instance, a molecule's readiness to accept electrons, indicated by its electronegativity, is a key factor in its biological interactions. researchgate.net
The reactivity of sulfonamides can be influenced by the surrounding medium. DFT calculations can model these environmental effects, showing, for example, that reactivity might be enhanced in an aqueous environment, which is significant for drug delivery. researchgate.net
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods are known for their high accuracy in predicting molecular properties. For complex systems like sulfonamide interactions with biological targets, ab initio calculations, particularly the Fragment Molecular Orbital (FMO) method, can provide detailed insights into ligand-protein interactions. researchgate.net
These high-accuracy calculations are computationally intensive but offer a precise understanding of the energies involved in molecular interactions, which is crucial for designing potent and selective inhibitors.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are indispensable tools for studying the interaction of this compound with its biological targets, such as enzymes.
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. This technique is widely used to understand the binding modes of sulfonamide derivatives to their target proteins. nih.govnih.govmdpi.com For example, docking studies on sulfonamide derivatives have revealed their ability to occupy the active site of enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov
The binding affinity, often expressed as binding energy (kcal/mol), quantifies the strength of the interaction between the ligand and the protein. Lower binding energies typically indicate a more stable and favorable interaction. nih.govresearchgate.net
Table 1: Illustrative Binding Affinities of Sulfonamide Derivatives with Target Proteins
| Compound | Target Protein | Binding Energy (kcal/mol) |
| Sulfonamide Derivative 1C | Dihydropteroate Synthase (DHPS) | -8.1 |
| Ciprofloxacin | Glucosamine-6-phosphate synthase (2VF5) | -7.8 |
| Ketoconazole | 3JUV | -8.6 |
| Benzothiazole Derivative 17c | Unspecified Receptor | -12.50 |
Note: This table presents data for various sulfonamide and related derivatives to illustrate the range of binding affinities observed in computational studies.
Docking studies can also elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, studies have shown hydrogen bonds forming between the sulfonyl group of a ligand and amino acid residues like Arg63 in the active site of DHPS. researchgate.net
Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time. nih.gov These simulations can reveal conformational changes in both the protein and the ligand upon binding and help assess the stability of the predicted binding pose from docking studies. nih.gov
By analyzing the trajectory of the simulation, researchers can identify stable interactions and understand the flexibility of the complex. This information is crucial for designing inhibitors that can effectively bind to and inhibit the target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For sulfonamides, QSAR models have been developed to predict their inhibitory activity against various enzymes, such as carbonic anhydrase. nih.govresearchgate.net
These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. By identifying the key descriptors that influence activity, QSAR models can guide the design of new, more potent compounds. nih.govekb.eg For example, a QSAR study on indole-bearing sulfonamides revealed that certain electronegativity descriptors were correlated with higher inhibitory activity against aromatase. nih.gov
The predictive power of a QSAR model is assessed through various statistical parameters and cross-validation techniques to ensure its reliability. nih.govresearchgate.net
Reaction Mechanism Studies (e.g., Catalysis involving indenes)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic transformations, including those that form indene (B144670) scaffolds. For sulfonamide-containing indenes, these studies often focus on metal-catalyzed reactions, where the catalyst plays a crucial role in activating substrates and controlling selectivity.
Elucidation of Gold-Catalyzed Indene Formations and Migrations
Gold catalysis has emerged as a powerful method for constructing complex molecular architectures, including the indene core. Computational studies have been central to understanding the nuanced mechanisms of these transformations, particularly in the formation of indenes from ynamide precursors, which often bear a sulfonamide group. acs.orgnih.gov
Another significant mechanistic pathway involves the formation of unique gold carbene intermediates. bham.ac.uknih.gov In a gold-catalyzed 1,1-carboalkoxylation strategy, these carbenes, positioned adjacent to a hemiaminal ether, can undergo a highly selective 1,2-N-migration. bham.ac.uknih.gov This skeletal rearrangement, which involves the cleavage of the ynamide's C–N bond, leads to highly functionalized indenes. Computational models help rationalize the high selectivity observed for the nitrogen migration over other potential pathways, attributing it to factors such as the greater ability of nitrogen to stabilize positive charge in the transition state and steric effects that disfavor alternative migrations. bham.ac.uk These theoretical investigations are crucial for understanding how substituents on the sulfonamide and other parts of the molecule influence the reaction's outcome. nih.gov
The table below summarizes key computationally determined intermediates and mechanistic steps in gold-catalyzed indene synthesis from ynamide precursors.
| Mechanistic Pathway | Key Intermediate | Rate-Determining Step (via DFT) | Final Steps |
| Intramolecular Hydroalkylation | Gold-Keteniminium Ion | acs.orgbham.ac.uk-Hydride Shift | Cyclization & Protodeauration |
| 1,1-Carboalkoxylation | α-Hemiaminal Ether Gold Carbene | Formation of Gold Carbene | 1,2-N-Migration & Catalyst Regeneration |
Prediction of Chemical Properties and Reactivity Profiles
Theoretical chemistry provides a framework for predicting the physicochemical properties and reactivity of molecules like this compound before they are synthesized. Using methods like DFT, researchers can calculate a variety of molecular descriptors. researchgate.netjournalirjpac.com
For sulfonamides in general, computational models are frequently used to predict key pharmaceutical and chemical properties. researchgate.net The acidity of the sulfonamide proton (pKa), a critical parameter influencing solubility and biological interactions, can be calculated with good correlation to experimental values. Likewise, properties such as lipophilicity (logP) and aqueous solubility (logS) can be estimated, providing a preliminary assessment of a compound's behavior in different environments. researchgate.net
The following table lists chemical properties that are commonly predicted for sulfonamide-containing compounds using computational methods.
| Property | Computational Method | Significance |
| Acidity (pKa) | Becke3LYP/6-311+G(d,p) | Determines ionization state in solution |
| Lipophilicity (logP) | IA LOGP | Predicts partitioning between aqueous and lipid phases |
| Aqueous Solubility (logS) | IA LOGS | Indicates how well the compound dissolves in water |
| Electronic Structure | DFT/B3LYP/6-31G(D) | Predicts sites of reactivity (HOMO/LUMO analysis) |
| Aromaticity | NICS (Nucleus-Independent Chemical Shift) | Assesses stability of the ring system |
Applications of Sulfonated Indene Derivatives in Materials Science
Cation Exchange Resins from Sulfonated Indene (B144670)
Cation exchange resins are polymers with negatively charged functional groups that can exchange positive ions with a surrounding solution. Sulfonated indene polymers are effective cation exchangers due to the presence of sulfonic acid (-SO₃H) groups.
The synthesis of cation exchange resins from sulfonated indene typically involves two main steps: polymerization of indene followed by sulfonation, or sulfonation of indene monomer followed by polymerization. A common method is the sulfonation of poly(indene) (PInd). Poly(indene) itself possesses a repeating unit with an aromatic ring that is susceptible to electrophilic substitution by a sulfonic acid group.
The sulfonation of poly(indene) can be achieved using various sulfonating agents, such as chlorosulfonic acid or acetyl sulfate. The degree of sulfonation, which is the number of sulfonic acid groups per repeating unit of the polymer, can be controlled by adjusting reaction parameters like time, temperature, and the concentration of the sulfonating agent. This control is crucial as the degree of sulfonation directly impacts the ion exchange capacity (IEC) and other properties of the resulting resin. For instance, sulfonated poly(indene) (SPInd) has been synthesized with varying degrees of sulfonation for use in proton exchange membranes.
Another approach involves the copolymerization of indene with other monomers, such as styrene, followed by sulfonation of the resulting copolymer. This method allows for further tailoring of the resin's properties. The sulfonation of styrene-indene copolymers has been accomplished using acetyl sulfate, yielding materials for potential use in fuel cell membranes.
Following sulfonation, the polymer may undergo a polycondensation process to form a cross-linked, insoluble resin suitable for ion exchange applications. This step is critical for ensuring the mechanical and chemical stability of the resin in various operating conditions. The resulting sulfonated indene-based resins are characterized by their thermal stability, with some variants being stable up to 200°C.
Commercial cation exchange resins are predominantly based on sulfonated styrene-divinylbenzene (S-DVB) copolymers. When comparing sulfonated indene resins to these established commercial products, several key performance parameters are considered, including ion exchange capacity, thermal stability, and mechanical strength.
Sulfonated indene resins can achieve high ion exchange capacities that are comparable to those of commercial resins. The IEC is directly related to the degree of sulfonation. Research on sulfonated styrene-indene copolymers has shown a direct correlation between the degree of sulfonation and the ion exchange capacity.
In terms of thermal stability, sulfonated poly(indene) has demonstrated good performance, which is a desirable characteristic for applications that operate at elevated temperatures. The rigid indene backbone contributes to this thermal resilience.
The mechanical properties of sulfonated indene resins can be enhanced by blending them with other polymers. For example, films made from blends of sulfonated styrene-indene copolymer with poly(vinylidene fluoride) have shown improved mechanical properties compared to the pure sulfonated resin.
Below is a comparative table summarizing the general properties of sulfonated indene-based resins versus a typical commercial strong acid cation exchange resin based on sulfonated styrene-divinylbenzene.
| Property | Sulfonated Indene-Based Resins | Commercial S-DVB Resins |
| Polymer Matrix | Poly(indene) or Styrene-Indene Copolymer | Styrene-Divinylbenzene Copolymer |
| Functional Group | Sulfonic Acid (-SO₃H) | Sulfonic Acid (-SO₃H) |
| Ion Exchange Capacity | Variable, dependent on degree of sulfonation | Typically 1.8 - 2.2 meq/g |
| Thermal Stability | Good, stable up to ~200°C | Generally stable up to 120-150°C |
| Mechanical Strength | Can be improved by blending with other polymers | High, due to cross-linking with divinylbenzene |
| Chemical Stability | Generally good | Excellent resistance to acids, bases, and oxidizing agents |
Indene-Sulfonamide Derivatives in Polymer Chemistry
In addition to sulfonic acid derivatives, indene-sulfonamide compounds are also valuable in polymer chemistry. The sulfonamide group (-SO₂NH₂) can be incorporated into polymer backbones to impart specific properties. The synthesis of polymers containing sulfonamide moieties can be achieved through various polymerization techniques.
For instance, poly(thioester sulfonamide)s have been synthesized via the ring-opening copolymerization of cyclic thioanhydrides with N-sulfonyl aziridines. This method produces well-defined polymers with highly alternating structures. While not directly using indene, this demonstrates a synthetic route that could potentially be adapted for indene-sulfonamide monomers.
Furthermore, sulfonimide-based polymers have been developed for applications such as proton exchange membranes in fuel cells. These polymers can be synthesized from monomers containing a sulfonimide group, which offers higher acidity compared to a sulfonic acid group, potentially leading to enhanced proton conductivity. A series of sulfonimide-based polyphenylene membranes containing benzophenone (B1666685) moieties have been synthesized via Ni(0) catalyzed polymerization. This synthetic strategy could be applied to create novel indene-based polymers with sulfonimide functionalities.
The incorporation of the indene ring into a sulfonamide-containing polymer backbone is expected to enhance the thermal and dimensional stability of the resulting material due to the rigid nature of the indene structure. These materials could find applications in areas requiring high-performance polymers with good thermal resistance and specific functionalities.
Future Research Directions and Unexplored Avenues for 1h Indene 6 Sulfonamide
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of sulfonamides is a well-established area of organic chemistry, conventionally achieved through the reaction of a sulfonyl chloride with an amine. eurekaselect.comhilarispublisher.com However, modern synthetic chemistry continually strives for methodologies that offer greater efficiency, selectivity, and sustainability.
Future research into the synthesis of 1H-Indene-6-sulfonamide could focus on several key areas:
Direct C-H Sulfonamidation: The development of methods for the direct conversion of a C-H bond on the indene (B144670) scaffold to a sulfonamide group would represent a significant advancement. This would circumvent the need for multi-step sequences that often involve harsh conditions and generate significant waste.
Flow Chemistry Approaches: The use of continuous flow reactors could offer improved control over reaction parameters, leading to higher yields and purity. This technology could be particularly advantageous for large-scale synthesis.
Biocatalytic Methods: The exploration of enzymatic approaches for the synthesis of this compound could provide a highly selective and environmentally friendly alternative to traditional chemical methods.
| Synthetic Route | Potential Advantages | Key Challenges |
| Direct C-H Sulfonamidation | Atom economy, reduced step count | Regioselectivity, catalyst development |
| Flow Chemistry | Scalability, improved safety and control | Initial setup cost, optimization of flow parameters |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and availability, substrate scope |
Exploration of New Biological Targets and Disease Areas
The biological activities of sulfonamide-containing compounds are diverse, ranging from antimicrobial to anticancer effects. eurekaselect.comnih.govresearchgate.net For indene sulfonamides, a prominent area of investigation has been their activity as carbonic anhydrase inhibitors. nih.govtargetmol.com
Future research should aim to broaden the scope of biological targets for this compound and its derivatives:
Carbonic Anhydrase Isoform Selectivity: While the related 2,3-dihydro-1H-indene-5-sulfonamide is known to inhibit carbonic anhydrase 12, a systematic investigation into the inhibitory profile of this compound against a panel of all human carbonic anhydrase isoforms is warranted. targetmol.com This could lead to the development of isoform-selective inhibitors for specific therapeutic applications.
Kinase Inhibition: The indene scaffold can be elaborated to interact with the ATP-binding site of protein kinases, which are crucial targets in oncology. The synthesis and screening of a library of this compound derivatives against a panel of cancer-related kinases could uncover novel anticancer agents.
Antimicrobial Activity: Given the historical success of sulfonamides as antibacterial agents, it is pertinent to evaluate this compound and its analogues for their activity against a broad spectrum of pathogenic bacteria and fungi. hilarispublisher.commdpi.com
Advanced Computational Modeling for Rational Design and Lead Generation
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new drug candidates and the prediction of their biological activities.
For this compound, computational modeling can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing a series of this compound derivatives and evaluating their biological activity, QSAR models can be developed to identify the key structural features that govern their potency and selectivity.
Molecular Docking: This technique can be used to predict the binding mode of this compound and its derivatives to the active site of various biological targets, such as carbonic anhydrases and protein kinases. This information can guide the design of more potent inhibitors.
Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the key interactions that stabilize the bound state.
| Computational Technique | Application in this compound Research | Expected Outcome |
| QSAR | Correlate structural features with biological activity | Predictive models for designing more potent compounds |
| Molecular Docking | Predict binding modes to biological targets | Prioritization of synthetic targets and lead optimization |
| Molecular Dynamics | Simulate the dynamic behavior of ligand-protein complexes | Understanding of binding thermodynamics and kinetics |
Integration of Multidisciplinary Approaches for Comprehensive Understanding
A holistic understanding of the therapeutic potential of this compound can only be achieved through the integration of multiple scientific disciplines.
Future research should embrace a multidisciplinary approach:
Chemical Biology: The development of chemical probes based on the this compound scaffold can be used to identify and validate new biological targets.
Structural Biology: The determination of the X-ray crystal structures of this compound derivatives in complex with their biological targets will provide invaluable information for structure-based drug design.
Pharmacokinetics and Metabolism: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug candidate.
By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel medicines for a range of diseases.
Q & A
Q. What are the established synthetic routes for 1H-Indene-6-sulfonamide, and what key reaction parameters influence yield?
Answer: The synthesis of sulfonamide derivatives typically involves sulfonation of indene precursors followed by amidation. Key parameters include:
- Temperature control : Excess heat may lead to side reactions like ring-opening or decomposition .
- Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or pyridine) influence sulfonation efficiency and regioselectivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents may improve crystallization .
Example Protocol:
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Indene + ClSO₃H (0°C) | Sulfonation at C6 position |
| 2 | NH₃ gas (anhydrous) | Amidation to form sulfonamide |
| 3 | Recrystallization (EtOH/H₂O) | Purification |
Q. What standard spectroscopic characterization techniques are used to confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR : Confirm aromatic proton environments and sulfonamide NH₂ peaks (δ ~6.5–7.5 ppm for indene protons; δ ~3.5–4.5 ppm for NH₂) .
- IR spectroscopy : Detect S=O stretching (~1350–1150 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound synthesis to achieve >90% yield while minimizing impurities?
Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, stoichiometry, solvent ratio) and identify interactions .
- In-line monitoring : Employ techniques like FTIR or HPLC to track reaction progress and detect intermediates .
- Purification strategies : Compare column chromatography (silica vs. reverse-phase) vs. recrystallization efficiency .
Q. How should researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
Answer:
- Assay validation : Replicate experiments under standardized conditions (e.g., pH, temperature, cell line) to isolate variables .
- Meta-analysis : Statistically compare datasets using tools like ANOVA to identify outliers or systemic biases .
- Mechanistic studies : Use competitive inhibition assays or molecular docking to confirm target binding specificity .
Q. What computational methods are suitable for predicting structure-property relationships of this compound derivatives?
Answer:
- DFT calculations : Optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
- Molecular dynamics (MD) : Simulate solvation effects and ligand-protein interactions to predict bioavailability .
- QSAR modeling : Train models using experimental data (e.g., IC₅₀ values) to guide derivative design .
Q. How can researchers address inconsistencies in stability data for this compound under varying storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat, light, and humidity, then quantify degradation products via LC-MS .
- Accelerated stability testing : Use Arrhenius equations to extrapolate shelf-life from high-temperature data .
- Excipient screening : Test stabilizers (e.g., antioxidants, desiccants) in formulation matrices .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response data in this compound pharmacology studies?
Answer:
Q. How should researchers present contradictory spectral data (e.g., NMR splitting patterns) in publications?
Answer:
- Supplementary materials : Include raw spectra and assign peaks with proposed structures .
- Error analysis : Discuss instrumental limitations (e.g., magnetic field homogeneity) or sample purity issues .
- Comparative tables : Align observed shifts with literature values for analogous compounds .
Experimental Design and Validation
Q. What controls are essential for validating the selectivity of this compound in enzyme inhibition assays?
Answer:
Q. How can researchers ensure reproducibility in scaled-up synthesis of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
